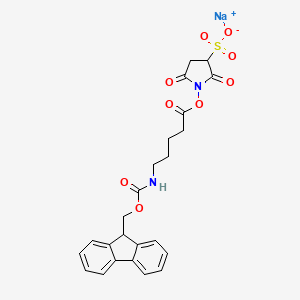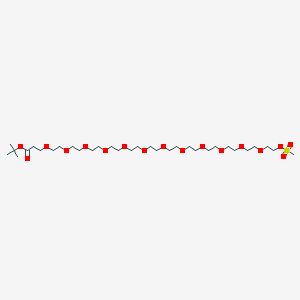
Tos-PEG20-Tos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG20-Tos involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Tos-PEG20-Tos primarily undergoes substitution reactions due to the presence of the tosyl groups. These reactions involve the replacement of the tosyl group with another nucleophile. Common reagents used in these reactions include sodium azide, potassium thioacetate, and various amines.
Common Reagents and Conditions
Sodium azide: Used in azidation reactions to replace the tosyl group with an azide group.
Potassium thioacetate: Used in thioacetylation reactions to replace the tosyl group with a thioacetate group.
Amines: Used in amination reactions to replace the tosyl group with an amine group.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, azidation reactions produce azido-PEG derivatives, thioacetylation reactions produce thioacetyl-PEG derivatives, and amination reactions produce amino-PEG derivatives.
科学的研究の応用
Tos-PEG20-Tos has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Biology: Employed in the study of protein-protein interactions and the development of new therapeutic strategies.
Medicine: Used in drug discovery and development, particularly in the design of targeted therapies for cancer and other diseases.
Industry: Applied in the development of new materials and coatings, as well as in the production of functionalized polymers .
作用機序
Tos-PEG20-Tos functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The PROTAC molecule binds to both the target protein and the E3 ligase, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. The degradation of the target protein results in the modulation of cellular pathways and processes .
類似化合物との比較
Tos-PEG20-Tos is unique due to its specific structure and function as a PROTAC linker. Similar compounds include:
Tos-PEG-Tos: Another PEG-based linker with similar applications but different molecular weight and structure.
Tosyl-PEG-Tosyl: A homobifunctional linear PEG with tosyl groups at both ends, used in similar applications but with different properties.
This compound stands out due to its specific length and functional groups, making it particularly suitable for certain PROTAC applications .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H94O25S2/c1-51-3-7-53(8-4-51)80(55,56)78-49-47-76-45-43-74-41-39-72-37-35-70-33-31-68-29-27-66-25-23-64-21-19-62-17-15-60-13-11-59-12-14-61-16-18-63-20-22-65-24-26-67-28-30-69-32-34-71-36-38-73-40-42-75-44-46-77-48-50-79-81(57,58)54-9-5-52(2)6-10-54/h3-10H,11-50H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJRXZQMVYYGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H94O25S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














